molecular formula C8H4ClF3O B2618521 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde CAS No. 2307552-77-6

2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde

Cat. No.: B2618521
CAS No.: 2307552-77-6
M. Wt: 208.56
InChI Key: NPIGEZBIRVBOCS-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde is a fluorinated and chlorinated benzaldehyde derivative that serves as a versatile synthetic building block in organic chemistry and pharmaceutical research. Compounds in this chemical class are frequently employed as key intermediates in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The strategic placement of halogen atoms on the benzaldehyde ring makes it a valuable substrate for further functionalization through various cross-coupling reactions and nucleophilic substitutions. Researchers utilize this scaffold in the exploration of novel heterocyclic compounds . As a standard laboratory reagent, it is essential for constructing molecular libraries for high-throughput screening in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIGEZBIRVBOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. . The final step involves the oxidation of the methyl group to form the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid.

    Reduction: 2-Chloro-4-(difluoromethyl)-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

  • Pharmaceutical Development: As a precursor for synthesizing drug candidates.
  • Agrochemicals: In the formulation of pesticides and herbicides.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties: Exhibiting effectiveness against various pathogens. For example, studies show that it has a minimum inhibitory concentration (MIC) of 20 µmol/L against Methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Target CompoundMRSA20 µmol/L
Compound 1E. coli50 µmol/L
Compound 2C. albicans30 µmol/L

Medicine

The compound is explored for its therapeutic potential:

  • Cytotoxicity Studies: Preliminary assessments indicate that derivatives can inhibit cell proliferation in cancer cell lines like HeLa cells, suggesting anticancer properties .

Mechanism of Action:
The biological effects may stem from interactions with enzymes or cellular receptors, potentially inhibiting inflammatory pathways or disrupting cellular membranes due to its lipophilicity.

Antimicrobial Efficacy

A study on halogen-substituted aldehydes demonstrated that compounds with multiple halogen substituents exhibited superior antimicrobial activity compared to their mono-substituted counterparts. The unique substitution pattern of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde was pivotal in its efficacy against resistant strains like MRSA .

Cytotoxic Screening

Investigations into the cytotoxic effects of fluorinated benzaldehydes revealed that this compound induced significant cell death in treated cancer cell lines compared to control groups. This warrants further exploration into its mechanism and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Applications Source
2-Chloro-6-fluorobenzaldehyde Cl (2), F (6) Intermediate for fungicides/antibiotics; moderate lipophilicity Biopharmacule Catalog
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol Cl (2), F (6), CF$_3$ (4) High electronegativity; used in herbicide synthesis Biopharmacule Catalog
N-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide Cl (2), CF$_3$ (4), F (6) Succinate dehydrogenase inhibitor (SDHI) fungicide; enhanced binding affinity Patent EP
2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde (Target) Cl (2), CF$_2$H (4), F (6) Balanced lipophilicity and metabolic stability; potential agrochemical lead -

Key Findings :

Substituent Effects on Lipophilicity: The difluoromethyl (-CF$2$H) group in the target compound offers intermediate lipophilicity compared to trifluoromethyl (-CF$3$) (logP ~2.5 vs. ~3.1), improving solubility while retaining membrane permeability .

Electronic Modulation :

  • Fluorine at position 6 exerts an electron-withdrawing effect, stabilizing the aldehyde group and enhancing reactivity in nucleophilic additions .
  • Difluoromethyl at position 4 provides weaker electron withdrawal compared to -CF$_3$, reducing over-polarization of the aromatic ring .

Biological Activity :

  • Analogs with -CF$_3$ groups (e.g., Biopharmacule’s BP 9127) show higher fungicidal activity but lower solubility, limiting field applications .
  • The target compound’s -CF$_2$H group may optimize bioavailability, as seen in SDHI inhibitors like benzovindiflupyr (Patent EP ).

Biological Activity

2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on diverse research findings.

  • IUPAC Name : 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
  • CAS Number : 2307552-77-6
  • Molecular Formula : C8H5ClF2O

Synthesis

The synthesis of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde typically involves the introduction of halogen substituents onto a benzaldehyde scaffold. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions to achieve the desired substitutions.
  • Fluorination Techniques : Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce difluoromethyl groups.

Antimicrobial Activity

Research indicates that halogenated compounds, including those with chlorine and fluorine substituents, exhibit significant antimicrobial properties. In a comparative study, compounds similar to 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde demonstrated effectiveness against various bacterial strains, including Escherichia coli and Candida albicans.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli50 µmol/L
2C. albicans30 µmol/L
3 (Target Compound)MRSA20 µmol/L

In this context, the presence of both chloro and difluoromethyl groups appears to enhance the antimicrobial activity compared to non-halogenated analogs .

Cytotoxicity

Studies have also explored the cytotoxic effects of fluorinated compounds on cancer cell lines. The compound's structure suggests potential interactions with cellular targets that could lead to apoptosis in cancer cells. For instance, preliminary assessments show that derivatives of this compound can inhibit cell proliferation in HeLa cells, indicating its potential as an anticancer agent .

The biological activity of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde can be attributed to its ability to interact with biological membranes and proteins:

  • Membrane Disruption : The lipophilicity imparted by fluorine atoms may enhance membrane penetration.
  • Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors, affecting metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various halogen-substituted aldehydes showed that compounds with multiple halogens exhibited superior antimicrobial activity compared to their mono-substituted counterparts. The study highlighted that the compound's unique substitution pattern contributed significantly to its efficacy against resistant strains like MRSA .
  • Cytotoxic Screening : Another investigation into the cytotoxic effects of fluorinated benzaldehydes revealed that 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde induced significant cell death in treated cancer cell lines compared to control groups, warranting further exploration into its mechanism and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and difluoromethylation of benzaldehyde derivatives. A common approach uses HF for fluorination and chlorination via electrophilic substitution . Optimization includes controlling reaction temperature (e.g., 0–5°C for halogenation) and using catalysts like Lewis acids (e.g., AlCl₃) to improve regioselectivity. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How can researchers confirm the structural identity of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde experimentally?

  • Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR can distinguish between fluorine substituents at positions 4 and 6, with chemical shifts typically ranging from -110 to -120 ppm for aromatic fluorines. IR spectroscopy verifies the aldehyde group (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles due to the compound’s volatility and potential respiratory irritation. Waste must be segregated and neutralized with alkaline solutions (e.g., NaOH) before disposal. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the reactivity of this benzaldehyde derivative in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoromethyl group activates the aldehyde for nucleophilic aromatic substitution (SNAr) but deactivates it for Friedel-Crafts reactions. Computational studies (DFT) can predict charge distribution; experimental validation involves comparing reaction rates with non-fluorinated analogs. Substituent effects are quantified using Hammett parameters .

Q. What strategies resolve contradictions in catalytic efficiency data when using this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Contradictions often arise from solvent polarity or palladium ligand mismatches. Systematic screening of ligands (e.g., SPhos vs. XPhos) in polar aprotic solvents (DMF, DMSO) is advised. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps, while X-ray crystallography of intermediates clarifies steric effects .

Q. How can computational modeling predict the metabolic stability of derivatives of this compound in drug discovery?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) analyze logP, topological polar surface area, and hydrogen-bonding capacity. Experimental validation involves in vitro microsomal assays (human liver microsomes) to measure half-life .

Q. What role does the difluoromethyl group play in enhancing fungicidal activity in agrochemical applications?

  • Methodological Answer : The difluoromethyl group increases lipophilicity, improving membrane penetration in fungal cells. In vitro assays (e.g., mycelial growth inhibition on Fusarium spp.) show enhanced activity compared to non-fluorinated analogs. SAR studies reveal that electron-deficient aromatic rings improve binding to succinate dehydrogenase .

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